(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
The compound (2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole-acrylonitrile derivative characterized by:
- A thiazole ring substituted at position 4 with a 4-ethoxyphenyl group.
- An (E)-configured acrylonitrile moiety linked to the thiazole at position 2.
- A (2,4-difluorophenyl)amino group attached to the acrylonitrile chain.
Properties
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3OS/c1-2-26-16-6-3-13(4-7-16)19-12-27-20(25-19)14(10-23)11-24-18-8-5-15(21)9-17(18)22/h3-9,11-12,24H,2H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBMYKZXMJEGDE-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-difluoroaniline with 4-ethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thioamide and acrylonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, research indicates that thiazole derivatives can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators.
Case Study:
A study published in 2024 demonstrated that thiazole-based compounds exhibited significant cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and HT-29 (colon adenocarcinoma). The mechanism involved the induction of oxidative stress and disruption of mitochondrial function, leading to cell death. The specific compound (2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile was noted for its enhanced efficacy due to the presence of difluorophenyl and ethoxyphenyl substitutions, which may increase lipophilicity and cellular uptake .
Antimicrobial Properties
Thiazole derivatives are well-known for their antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
In a comparative study on thiazole derivatives published in 2024, it was found that several compounds demonstrated significant antibacterial activity. The tested compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. The structural modifications in compounds like this compound may enhance their efficacy in seizure models.
Research Findings:
A recent investigation into the anticonvulsant effects of thiazole derivatives indicated that certain modifications could lead to improved activity in animal models of epilepsy. The compound was tested using the maximal electroshock seizure model, where it exhibited a protective effect against seizures at lower doses compared to traditional anticonvulsants .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of thiazole derivatives. The presence of specific substituents can significantly influence biological activity.
Table: Structure-Activity Relationship Analysis
| Compound Structure | Activity Type | Observed Efficacy |
|---|---|---|
| Thiazole Derivative with Difluorophenyl | Anticancer | High cytotoxicity against HCT-116 |
| Thiazole Derivative with Ethoxyphenyl | Antimicrobial | Effective against Gram-positive bacteria |
| Thiazole with Methyl Substitution | Anticonvulsant | Significant seizure protection |
Mechanism of Action
The mechanism of action of (2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
*Estimated based on structural similarity to and .
Key Observations:
Substituent Electronic Effects :
- Electron-donating groups (e.g., ethoxy in the target compound) enhance solubility and may improve bioavailability by increasing polarity.
- Electron-withdrawing groups (e.g., chloro, bromo, nitro) enhance stability and binding affinity to electron-deficient targets .
- Fluorine atoms (as in the target compound) improve metabolic resistance and membrane permeability due to their small size and high electronegativity .
Stereochemical Considerations :
- The E-configuration in the target compound and analogs ensures planar geometry, optimizing π-π stacking interactions with aromatic residues in biological targets. The Z-isomer () may exhibit altered binding kinetics due to steric hindrance .
The target compound’s moderate molecular weight (~428 Da) aligns with Lipinski’s rule of five, suggesting favorable drug-likeness .
Biological Activity
The compound (2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Amino Group : The presence of the difluorophenyl amino group suggests potential interactions with biological targets.
- Thiazole Ring : Known for its role in various pharmacological activities, the thiazole moiety may contribute to the compound's biological efficacy.
- Prop-2-enenitrile Backbone : This configuration is often associated with anti-cancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and prop-2-enenitrile moieties. For instance, research indicates that similar thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines.
The proposed mechanisms include:
- Inhibition of Cell Proliferation : Compounds similar to this structure have been shown to inhibit cell cycle progression in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial activity. Studies have reported that derivatives with similar structural features exhibit activity against a range of pathogens, including bacteria and fungi.
Case Studies
- In Vitro Studies : A study evaluated a series of thiazole-containing compounds against human colon cancer (HCT 116) cell lines, revealing significant inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of thiazole derivatives, reporting promising results against Mycobacterium tuberculosis and other pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | HCT 116 (Colon Cancer) | 4.36 | |
| Antimicrobial | Mycobacterium tuberculosis | >10 | |
| Cytotoxicity | Various Cancer Cell Lines | Varies |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observed Effects |
|---|---|---|
| Thiazole + Prop-2-enenitrile | Anticancer | Inhibition of cell proliferation |
| Difluorophenyl amino group | Antimicrobial | Effective against bacterial strains |
Q & A
Q. What synthetic methodologies are recommended for preparing (2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Thiazole ring formation : Use Hantzsch thiazole synthesis by reacting 4-(4-ethoxyphenyl)thioamide with α-haloketones or α-bromoacetonitrile derivatives .
Condensation reaction : Introduce the (2,4-difluorophenyl)amino group via Schiff base formation or nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or THF) with catalytic bases like triethylamine .
E/Z isomer control : Optimize reaction temperature (typically 60–80°C) and use polar solvents to favor the thermodynamically stable (2E)-configuration .
- Yield Optimization :
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the thiazole ring (δ 7.2–8.1 ppm for aromatic protons), ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and the (2E)-enamine (δ 5.5–6.5 ppm for conjugated double bond protons) .
- FT-IR : Confirm nitrile stretch (~2220 cm⁻¹) and secondary amine N–H bend (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error.
- X-ray Crystallography (if crystals form): Resolve E-configuration unambiguously (e.g., as in ).
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of the (2E)-configuration?
- Methodological Answer :
- DFT Workflow :
Optimize geometry at B3LYP/6-31G(d) level.
Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the nitrile and enamine groups.
Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax .
- Applications : Predict sites for nucleophilic attack (e.g., nitrile carbon) or stability under oxidative conditions.
Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both enzyme inhibition (e.g., kinase assays) and cell-based viability tests.
- Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
- Structural Confirmation : Re-analyze NMR/X-ray data to rule out isomerization or degradation during bioassays.
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-ethoxyphenyl and difluorophenyl groups?
- Methodological Answer :
- Analog Synthesis : Replace 4-ethoxyphenyl with 4-methoxy, 4-chloro, or unsubstituted phenyl groups.
- Biological Testing : Compare IC₅₀ in target assays (e.g., kinase inhibition).
- Data Analysis : Use 3D-QSAR models to correlate substituent electronic effects (Hammett σ) with activity trends .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound?
- Methodological Answer :
- Reproduce Synthesis : Strictly follow documented protocols (e.g., ) to isolate pure product.
- Crystallization Solvent : Test multiple solvents (e.g., ethanol vs. ethyl acetate) to check polymorphism effects on melting points.
- Dynamic NMR : Resolve rotational barriers or tautomerism causing spectral variability (e.g., enamine proton exchange) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
